5-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c1-2-15-7-10-18(26-15)27(24,25)20-11-12-22-17(23)9-8-16(21-22)13-3-5-14(19)6-4-13/h3-10,20H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYSMDWRMJKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a novel compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a thiophene core substituted with a sulfonamide group and a pyridazinone derivative, which is known for diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that this compound acts primarily as an inhibitor of histone deacetylases (HDACs) . This inhibition leads to:
- Increased acetylation of histones , which alters gene expression.
- Induction of cell cycle arrest and apoptosis in cancer cell lines, such as SKM-1 (human myelodysplastic syndrome) cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on HL-60 cells (a model for acute myeloid leukemia), researchers reported significant induction of apoptosis through mitochondrial pathways. The compound demonstrated sub-micromolar binding affinities to anti-apoptotic proteins like Mcl-1 and Bcl-2, suggesting potential for use in combination therapies targeting these pathways .
Case Study 2: HDAC Inhibition
A detailed analysis using various HDAC inhibitors revealed that this compound exhibits a unique selectivity profile compared to other known inhibitors. The study highlighted its ability to increase histone acetylation levels significantly, correlating with enhanced transcriptional activation of tumor suppressor genes .
Comparison with Similar Compounds
Structural Modifications and Key Features
The table below compares the target compound with structurally related pyridazinone-sulfonamide derivatives:
Pharmacological and Physicochemical Properties
Key Findings :
- The 4-fluorophenyl group in the target compound confers higher enzyme affinity (lower IC₅₀) compared to 5a’s benzyloxy group, likely due to optimized halogen bonding .
- The ethyl spacer improves solubility over Analog B’s bulkier chlorophenyl group.
- Thiophene sulfonamide vs. benzenesulfonamide: Thiophene’s smaller size may enhance target selectivity.
Stability and Toxicity
- The target compound’s fluorine substitution reduces oxidative metabolism, extending half-life compared to non-halogenated analogs (e.g., Analog A).
- Ethyl group : Mitigates hepatotoxicity risks associated with longer alkyl chains (e.g., propyl or butyl spacers).
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 5-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Begin with modular synthesis of the pyridazine and thiophene-sulfonamide moieties. For the pyridazine core, adapt routes from fluorophenyl-substituted pyridazinones, employing Suzuki coupling for aryl group introduction . For the thiophene-sulfonamide segment, use sulfonylation of ethyl-thiophene intermediates under controlled anhydrous conditions . Optimize yields via temperature gradients (e.g., 60–100°C for cyclization) and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling). Monitor intermediates by TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Employ a multi-technique approach:
- NMR : Assign thiophene protons (δ 6.8–7.2 ppm) and pyridazine NH/CH₂ groups (δ 3.5–4.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Verify purity (>95%) via C/H/N/S microanalysis .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software determine the compound’s crystal structure and conformational stability?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structures using SHELXT for phase determination. Refine with SHELXL, focusing on anisotropic displacement parameters for non-H atoms . Analyze hydrogen bonding (e.g., N–H⋯O) and dihedral angles between pyridazine and thiophene planes to assess conformational rigidity . Compare with polymorphic forms (if any) using Mercury software .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound against biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with target protein PDB structures (e.g., kinases or GPCRs). Focus on sulfonamide and fluorophenyl interactions with active sites .
- Crystallographic Data : Align docked poses with experimental crystal structures to validate binding modes .
- Mutagenesis Studies : Correlate SAR with key residue mutations (e.g., replacing fluorophenyl with chlorophenyl to assess halogen bonding) .
Q. How can Design of Experiments (DoE) principles optimize the synthesis process?
- Methodological Answer : Implement a fractional factorial design to screen variables (temperature, catalyst loading, solvent polarity). Use JMP or Minitab for statistical modeling. For example, vary reaction time (6–24 hrs) and temperature (50–120°C) in a flow-chemistry setup to maximize yield . Validate predictions with confirmatory runs and Pareto charts to identify critical factors .
Q. How can researchers resolve contradictions between computational predictions and experimental results (e.g., binding affinity vs. bioactivity)?
- Methodological Answer : Cross-validate using:
- MD Simulations : Run 100-ns trajectories to assess dynamic binding stability (e.g., GROMACS).
- SPR/BLI : Measure kinetic parameters (KD, kon/koff) to compare with docking scores .
- SAR Expansion : Synthesize analogs with modified sulfonamide or ethyl groups to test computational hypotheses .
Q. What methods assess the compound’s stability under varying conditions (pH, temperature)?
- Methodological Answer : Conduct forced degradation studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
